6-(4-Chlorophenyl)-5-methylpyrimidin-4-ol
Description
6-(4-Chlorophenyl)-5-methylpyrimidin-4-ol (CAS: 1256778-65-0) is a substituted pyrimidine derivative characterized by a 4-chlorophenyl group at position 6, a methyl group at position 5, and a hydroxyl group at position 4. Its synthesis typically involves a three-component condensation of aromatic aldehydes, ethyl propionate, and guanidine hydrochloride in PEG-400, as demonstrated by Maddila et al. . The compound is commercially available through multiple suppliers, indicating its relevance in pharmaceutical and agrochemical research .
Pyrimidines are privileged scaffolds in medicinal chemistry due to their structural versatility and ability to interact with biological targets.
Properties
CAS No. |
1256778-65-0 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9ClN2O/c1-7-10(13-6-14-11(7)15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
InChI Key |
OQPUZLKNJHTUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CNC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
- Substituent Position: The hydroxyl group at position 4 in the target compound distinguishes it from Pyrimethamine (amino groups at 2 and 4), impacting hydrogen-bonding capacity .
- Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with 4-chloro-5-fluoro-2-methylpyridine, where halogens are directly on the pyrimidine ring, altering electronic properties .
- Complexity : Derivatives like 5-[(4-methoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol introduce morpholine and methoxyphenyl groups, likely improving solubility and target affinity .
Key Observations :
- Knowledge Gaps: While Pyrimethamine and sulfonyl-containing analogs have well-documented activities, the target compound’s biological profile remains underexplored.
- Assay Compatibility : Derivatives like 2-Chloro-5-fluoro-pyrimidin-4-ol are compatible with colorimetric cytotoxicity assays (e.g., Mosmann’s MTT assay ), which could guide future studies on the target compound.
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